molecular formula C12H11BrN2O2S B599429 N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide CAS No. 1216-97-3

N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Cat. No.: B599429
CAS No.: 1216-97-3
M. Wt: 327.196
InChI Key: HELHTYMNOGRXFB-UHFFFAOYSA-N
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Description

N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide: is a chemical compound that features a bromopyridine moiety attached to a methylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide typically involves the reaction of 5-bromopyridine-3-amine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also play a role in binding to biological targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

  • 5-Bromopyridine-3-amine
  • 4-Methylbenzenesulfonyl chloride
  • N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide derivatives

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-9-2-4-12(5-3-9)18(16,17)15-11-6-10(13)7-14-8-11/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELHTYMNOGRXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727213
Record name N-(5-Bromopyridin-3-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216-97-3
Record name N-(5-Bromopyridin-3-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a round-bottom flask charged with 5-bromopyridin-3-amine (0.400 g, 2.3 mmol) in ethanol (10 ml, 171 mmol), was added 4-methylbenzene-1-sulfonyl chloride (0.880 g, 4.6 mmol) into the mixture. The mixture was allowed to stir at ambient temperature overnight, while under inert atmosphere. The progress of the reaction was monitored by LC/MS, which showed mostly desired product. The mixture was diluted with DCM and saturated sodium bicarbonate solution, then extracted the organic layer with DCM (3×25 ml). The organics were combined, dried over sodium sulfate, filtered and concentrated in vacuo. The crude was purified by ISCO silica-gel chromatography, in a gradient of 10-30% EtOAc/DCM. The fractions with desired product were combined and concentrated. This gave N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide (0.350 g, 46% yield) as a light-yellow crystalline solid. MS (ESI pos. ion) m/z: 328 (MH+). Calc'd exact mass for Cl2H, BrN2O2S: 327. 1H NMR (400 MHz, chloroform-d): 2.43 (d, J=18.57 Hz, 3H), 7.35 (d, J=6.53 Hz, 2H), 7.69 (d, J=6.02 Hz, 2H), 7.80 (d, J=5.02 Hz, 2H), 8.13-8.20 (m, 1H), 8.42 (s, 1H).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two

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